molecular formula C7H5NO2 B064265 Furo[2,3-b]pyridine 7-oxide CAS No. 181526-16-9

Furo[2,3-b]pyridine 7-oxide

Katalognummer: B064265
CAS-Nummer: 181526-16-9
Molekulargewicht: 135.12 g/mol
InChI-Schlüssel: CNAPTRGJACUTAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furo[2,3-b]pyridine 7-oxide is a fused heterocyclic compound comprising a pyridine ring (p-deficient) and a furan ring (p-excessive). This unique electronic configuration makes it a subject of interest in both theoretical and applied chemistry. Structurally analogous to bioactive quinoline and isoquinoline derivatives, furo[2,3-b]pyridines exhibit diverse reactivity, undergoing transformations such as nitration, halogenation, and Vilsmeier-Haack reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-b]pyridine 7-oxide typically involves multi-step processes that include cyclization and oxidation reactions. One common method involves the cyclization of chalcones bearing specific substituents, followed by oxidation to introduce the oxygen atom at the desired position. For instance, chalcones with 4-(benzyloxy)phenyl and dichlorothiophenyl subunits can be used as starting materials. The synthetic strategy may involve Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies could further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Acetoxylation with Acetic Anhydride

Shiotani et al. (1996) investigated the reaction of furo[2,3-b]pyridine 7-oxide (2a ) with acetic anhydride under reflux conditions . The study identified two primary reaction pathways:

  • Normal substitution at positions α (C-6) or γ (C-4) to the pyridine nitrogen.

  • Unexpected substitution on the furan ring (C-2 or C-3 positions).

Products and Selectivity

ProductSubstitution PositionYield (%)Characterization Method
3a C-6 (α)28IR, NMR, MS
4a C-4 (γ)15IR, NMR, MS
5a C-2 (furan)12X-ray crystallography, NMR
6a C-3 (furan)8IR, NMR

The unexpected furan-ring substitution (5a , 6a ) was attributed to competing electrophilic aromatic substitution mechanisms, facilitated by resonance stabilization of the intermediate . X-ray analysis of 5a confirmed the acetoxy group’s position on the furan ring (C-2) .

Structural and Electronic Influences

The N-oxide group significantly alters electronic properties:

  • Resonance effects : Stabilize positive charge on the pyridine ring, directing electrophiles to α/γ positions .

  • Steric hindrance : The fused furan ring restricts access to certain positions, favoring substitutions at less hindered sites .

Comparative Reactivity with Non-Oxidized Analogues

This compound reacts more sluggishly in SNAr (nucleophilic aromatic substitution) compared to non-oxidized derivatives due to reduced electrophilicity at the pyridine ring . For example:

  • Hydrolysis of ethyl ester 13 in non-oxidized furopyridines proceeds efficiently, while analogous N-oxide derivatives require harsher conditions .

Key Mechanistic Insights

  • Competing pathways : Acetoxylation involves both direct electrophilic attack on the pyridine ring and furan-ring activation via conjugation .

  • Solvent effects : Polar aprotic solvents (e.g., THF) favor pyridine-ring substitutions, while non-polar solvents (e.g., xylene) marginally improve furan-ring reactivity .

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its anticancer properties, particularly its ability to disrupt key cellular signaling pathways involved in cancer progression.

Wirkmechanismus

The mechanism of action of Furo[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to bind to and inhibit key enzymes and receptors involved in cell proliferation and survival. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2. These interactions disrupt critical signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

Furo[2,3-b]pyridine 7-oxide shares structural motifs with other fused heterocyclic N-oxides, such as thieno[2,3-b]pyridine 7-oxide and pyrrolo[2,3-b]pyridine 7-oxide. Key differences arise from the heteroatom in the five-membered ring (O in furo vs. S in thieno vs. NH in pyrrolo), which influences electronic properties and reactivity:

  • Furan Ring (O) : Electron-rich due to oxygen's lone pairs, enhancing electrophilic substitution at specific positions.
  • Thiophene Ring (S) : Moderately electron-rich but less polarizable than furan, leading to distinct regioselectivity in nitration and halogenation .
  • Pyrrole Ring (NH) : Basic nitrogen alters ring electronics, favoring nucleophilic attacks or metal coordination .

Table 1: Structural and Electronic Comparison

Compound Heteroatom Key Reactivity Patterns Biological Applications
This compound O Nitration at C4/C5; Vilsmeier-Haack formylation Antitumor, antimicrobial
Thieno[2,3-b]pyridine 7-oxide S Nitration at C4 (H2SO4) or C5 (AcOH) Antimalarial derivatives
Pyrrolo[2,3-b]pyridine 7-oxide NH Halogenation at C4; nitro-group substitution MAP4K1 inhibitors (e.g., BAY-405)

This compound

Synthesis typically involves cyclization of furan-containing precursors or oxidation of furo[2,3-b]pyridine. Functionalization via nitration occurs preferentially at C4 or C5, depending on reaction conditions, similar to thieno analogs but with higher regioselectivity due to oxygen's directing effects .

Thieno[2,3-b]pyridine 7-Oxide

Nitration in sulfuric acid yields 4-nitro derivatives (50%), while acetic acid favors 5-nitro isomers (54%) . Chlorination with acetyl chloride produces 4-chloro derivatives (81%), which are precursors to antimalarial dialkylaminoalkylamino compounds .

Pyrrolo[2,3-b]pyridine 7-Oxide

Nitration in trifluoroacetic acid (TFA) with HNO3 yields 4-nitro derivatives (e.g., S109, 65% purity), critical intermediates in kinase inhibitors like BAY-405 . Halogenation at C4 is facilitated by the N-oxide's electron-withdrawing effects .

Stability and Reactivity Trends

  • Oxidative Stability: Furo derivatives are less stable than thieno analogs due to furan's susceptibility to ring-opening under strong acids .
  • Substitution Patterns: Pyrrolo N-oxides undergo faster nucleophilic substitution than furo/thieno analogs, attributed to NH's basicity .

Biologische Aktivität

Furo[2,3-b]pyridine 7-oxide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of furo[2,3-b]pyridine derivatives typically involves multi-step organic reactions that allow for functionalization at various positions on the pyridine ring. A notable synthesis method includes a four-step route that utilizes palladium-mediated cross-coupling reactions, which is efficient for producing these compounds on a gram scale. This method has been optimized to minimize purification steps, making it suitable for structure-activity relationship (SAR) studies in drug development .

Biological Activity

This compound exhibits several biological activities, particularly as an inhibitor in various enzymatic pathways. Its structural similarity to other biologically active compounds like quinolines and isoquinolines suggests potential therapeutic applications.

Anticancer Activity

Research has demonstrated that derivatives of furo[2,3-b]pyridine are effective against various cancer cell lines. For instance, a study synthesized a series of furo[2,3-b]pyridines and tested their antiproliferative activity against the NCI-60 cell lines. One derivative showed significant activity with a GI50 value of 23 nM against melanoma cells (MDA-MD-435) and 46 nM against breast cancer cells (MDA-MB-468) .

Table 1: Antiproliferative Activity of Furo[2,3-b]pyridine Derivatives

CompoundCell LineGI50 (nM)
This compoundMDA-MD-435 (Melanoma)23
This compoundMDA-MB-468 (Breast)46

Kinase Inhibition

Furo[2,3-b]pyridine derivatives have also been identified as inhibitors of various kinases, including B-Raf and epidermal growth factor receptor (EGFR). These kinases are critical in cancer signaling pathways, making these compounds valuable in targeted cancer therapies. The ability to inhibit these kinases suggests that furo[2,3-b]pyridines could be developed into effective anticancer agents .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A detailed investigation into the anticancer properties of furo[2,3-b]pyridine derivatives revealed that structural modifications significantly affect their potency. For example, the introduction of specific substituents at the 2 or 5 positions of the pyridine ring enhanced their cytotoxic effects against certain cancer cell lines .
  • Molecular Modeling Studies : Molecular modeling has been employed to understand the interaction between furo[2,3-b]pyridine derivatives and their biological targets. Studies indicated that these compounds form hydrogen bonds with key amino acids in target enzymes, facilitating their inhibitory action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Furo[2,3-b]pyridine 7-oxide, and how can their efficiency be optimized?

Answer: this compound is typically synthesized via intramolecular cyclization of pyridine N-oxides . A transition-metal-free method involves cyclizing C3-substituted pyridine N-oxides under basic conditions, achieving yields up to 85% . Alternative approaches include palladium-catalyzed cyanation/reduction sequences for introducing aminomethyl groups, as demonstrated in pharmaceutical intermediate synthesis . Optimization strategies:

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Adjust stoichiometry of oxidants (e.g., mCPBA) for N-oxide formation to improve regioselectivity .

Q. How should researchers characterize this compound and confirm its purity?

Answer: Key characterization methods:

  • Spectroscopy : 1H^1H/13C^{13}C NMR for structural elucidation; IR for functional group analysis.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (134.135 g/mol) .
  • Elemental analysis : Validate composition (C7_7H6_6N2_2O) .
  • X-ray crystallography : Resolve crystal structure (e.g., supplementary data in ).
  • Purity assessment : HPLC with UV detection (≥98% purity); monitor for byproducts like dechlorinated derivatives .

Advanced Research Questions

Q. What are the key challenges in achieving regioselective functionalization of this compound?

Answer: Regioselectivity is influenced by the N-oxide moiety’s electronic effects. Challenges include:

  • Competing reaction pathways : Electrophilic substitution at C-4 vs. C-6 positions. Use directing groups (e.g., halogenation via N-oxide activation) to control site selectivity .
  • Catalyst selection : Palladium catalysts may favor C-3/C-5 functionalization, while copper-mediated reactions target C-2 .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during halogenation .

Q. How can researchers evaluate the pharmacological potential of this compound derivatives?

Answer:

  • In vitro receptor binding assays : Screen for dopamine D2_2, D3_3, and D4_4 receptor affinities using radioligand displacement (e.g., 3H^3H-spiperone) .
  • Structure-activity relationship (SAR) studies : Modify substituents at C-2/C-5 and assess impact on IC50_{50} values.
  • Molecular docking : Model interactions with receptor active sites (e.g., PDB: 6CM4 for dopamine receptors) .

Q. How should contradictory data in pharmacological studies be addressed?

Answer: Discrepancies in receptor binding data may arise from:

  • Assay variability : Standardize protocols (e.g., buffer pH, temperature) across labs.
  • Compound purity : Verify via HPLC and elemental analysis; impurities like 6-chloro derivatives can skew results .
  • Receptor subtype selectivity : Use subtype-specific ligands (e.g., D4_4-selective L-745,870) to clarify cross-reactivity .

Q. What methodologies are recommended for studying the stability of this compound under experimental conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Assess decomposition at elevated temperatures (melting point: 126–128°C) .
  • Forced degradation studies : Expose to light, heat, or acidic/basic conditions; analyze degradation products via LC-MS .
  • Storage stability : Store at 2–8°C in inert atmospheres to prevent oxidation .

Q. How can computational modeling enhance the design of this compound derivatives?

Answer:

  • Density functional theory (DFT) : Predict regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals .
  • Molecular dynamics (MD) simulations : Study solvation effects and ligand-receptor binding kinetics .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .

Eigenschaften

IUPAC Name

7-oxidofuro[2,3-b]pyridin-7-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-8-4-1-2-6-3-5-10-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAPTRGJACUTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C([N+](=C1)[O-])OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442324
Record name Furo[2,3-b]pyridine 7-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181526-16-9
Record name Furo[2,3-b]pyridine 7-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.